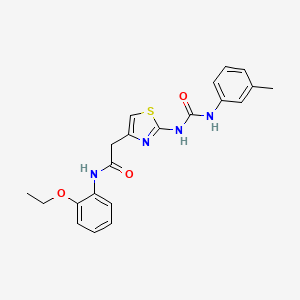![molecular formula C15H21F3N4O3S B2435015 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone CAS No. 2034592-42-0](/img/structure/B2435015.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H21F3N4O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
One area of research focuses on understanding the molecular interactions of similar compounds with biological targets, such as cannabinoid receptors. For example, a study by Shim et al. (2002) investigated the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This type of research is fundamental for drug design and discovery, highlighting the importance of structural analysis in developing therapeutics with specific biological activities (Shim et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazole and piperazine derivatives represent another significant area of research. For instance, a study by Sanjeeva et al. (2022) detailed the synthesis of novel 1,5-disubstituted pyrazole and isoxazole derivatives, demonstrating their potential as antibacterial and antifungal agents. Such studies are crucial for expanding the library of compounds with potential therapeutic applications, showcasing the versatility of pyrazole and piperazine scaffolds in medicinal chemistry (Sanjeeva et al., 2022).
Structural and Biological Activity Studies
Research into the structural aspects and biological activities of pyrazole derivatives is also prevalent. A study by Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives and evaluated their herbicidal and insecticidal activities. This highlights the compound's potential applications in agriculture and pest management, emphasizing the role of chemical synthesis in developing new agents for environmental and agricultural use (Wang et al., 2015).
Anticancer and Antimicrobial Applications
The exploration of pyrazole derivatives for anticancer and antimicrobial applications is a vital research domain. Studies such as those conducted by Hassan et al. (2013) have synthesized and evaluated pyrazoline and pyrazole derivatives for their antibacterial and antifungal activity, contributing to the search for new antimicrobial agents (Hassan et al., 2013).
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl-[4-(3,3,3-trifluoropropylsulfonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3S/c16-15(17,18)4-10-26(24,25)21-8-6-20(7-9-21)14(23)13-11-12-3-1-2-5-22(12)19-13/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUDIJOKQORZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CCC(F)(F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
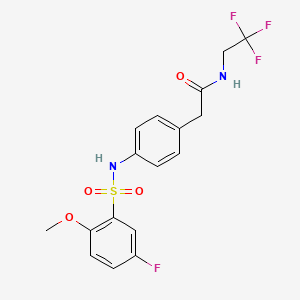
![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)

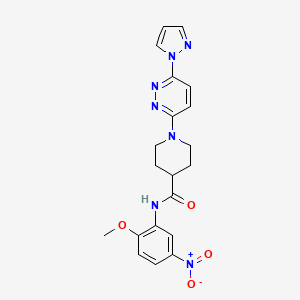
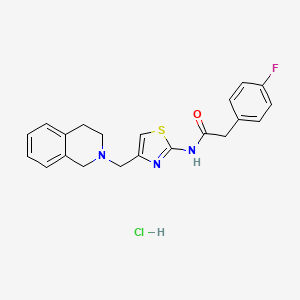
![3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434938.png)
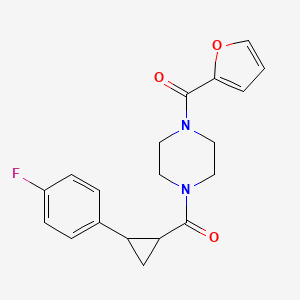

![(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride](/img/structure/B2434946.png)
![3,4-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2434948.png)
![1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2434949.png)
![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2434953.png)
